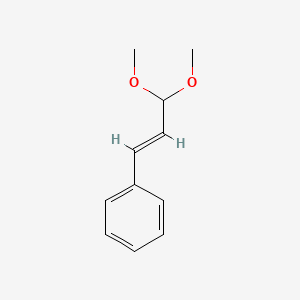
1-Nitropropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitropropene is an organic compound with the molecular formula C3H5NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a carbon-carbon double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitropropene can be synthesized through several methods, one of which involves the dehydration of 1-nitro-2-propanol. This reaction typically requires an acid catalyst and elevated temperatures to facilitate the removal of water and formation of the double bond.
Industrial Production Methods: On an industrial scale, this compound can be produced by the vapor-phase nitration of propane. This process involves the reaction of propane with nitric acid at high temperatures, resulting in the formation of various nitroalkanes, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitropropene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form nitropropanoic acid.
Reduction: Reduction of this compound typically yields 1-aminopropane.
Substitution: The nitro group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Nitropropanoic acid.
Reduction: 1-Aminopropane.
Substitution: Various substituted nitropropenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Nitropropene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research has explored its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: While not widely used directly in medicine, its derivatives and reaction products are of interest for their potential therapeutic properties.
Mécanisme D'action
The mechanism by which 1-nitropropene exerts its effects involves its reactivity with nucleophiles. The nitro group is highly electron-withdrawing, making the carbon-carbon double bond more susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations and applications. In biological systems, it can react with thiol groups in proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
1-Nitropropane: An isomer of 1-nitropropene, differing in the position of the nitro group.
2-Nitropropane: Another isomer with the nitro group attached to the second carbon.
Nitroethane: A shorter-chain nitroalkane with similar reactivity.
Uniqueness: this compound is unique due to the presence of both a nitro group and a carbon-carbon double bond, which imparts distinct reactivity compared to its saturated counterparts. This combination allows for a wider range of chemical transformations and applications .
Propriétés
Numéro CAS |
3156-70-5 |
|---|---|
Formule moléculaire |
C3H5NO2 |
Poids moléculaire |
87.08 g/mol |
Nom IUPAC |
1-nitroprop-1-ene |
InChI |
InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3 |
Clé InChI |
RIHXMHKNTLBIPJ-UHFFFAOYSA-N |
SMILES |
CC=C[N+](=O)[O-] |
SMILES isomérique |
C/C=C/[N+](=O)[O-] |
SMILES canonique |
CC=C[N+](=O)[O-] |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1615334.png)








![6,6-Dichlorobicyclo[3.1.0]hexane](/img/structure/B1615345.png)

![3,7-Dimethyl-11,16-dioxapentacyclo[6.5.5.0~1,6~.0~9,13~.0~14,18~]octadec-6-ene-10,12,15,17-tetrone](/img/structure/B1615351.png)


